3-Oxo-4-(3-fluorophenyl)butanoyl chloride
Description
3-Oxo-4-(3-fluorophenyl)butanoyl chloride is an aryl-substituted β-keto acyl chloride with the molecular formula C₁₀H₈ClFO₂ (inferred from structural analogs). This compound features a fluorophenyl group at the 4-position and a reactive acid chloride moiety, making it a valuable intermediate in organic synthesis, particularly for constructing fluorinated pharmaceuticals or agrochemicals. While direct data on this compound are scarce in the provided evidence, its structural analogs—such as 3-Oxo-4-(3-chlorophenyl)butanoyl chloride (CAS 1989991-45-8) and 4-Chloro-3-oxobutanoyl chloride (CAS 41295-64-1)—provide insights into its reactivity, hazards, and applications .
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c11-10(14)6-9(13)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFIOVGMFFGKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(3-fluorophenyl)butanoyl chloride typically involves the acylation of 3-fluorophenylacetic acid with oxalyl chloride, followed by cyclization and chlorination steps. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(3-fluorophenyl)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 3-hydroxy-4-(3-fluorophenyl)butanoyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-Oxo-4-(3-fluorophenyl)butanoyl chloride typically involves:
- Acylation of 3-Fluorophenylacetic Acid : This process usually employs oxalyl chloride as the acylating agent.
- Controlled Reaction Conditions : Anhydrous solvents and precise temperature control are crucial for optimizing yield and purity during synthesis.
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:
- Nucleophilic Substitution : The acyl chloride can react with nucleophiles (amines, alcohols) to form amides or esters.
- Reduction Reactions : The ketone group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Pharmaceutical Research
This compound is explored for its potential in drug development:
- Building Block for Drug Design : Its structure allows for modifications that can lead to the discovery of new pharmaceuticals targeting specific biological pathways.
- Enzyme Inhibitors : Investigated for its ability to inhibit enzymes involved in various diseases, including inflammatory conditions and cancer.
Material Science
In material science, this compound is utilized in the preparation of functional materials:
- Polymers and Resins : Its reactive nature makes it suitable for creating specialty chemicals used in advanced materials.
- Organic Electronics : The fluorinated structure contributes to the development of organic semiconductors and other electronic materials.
Case Study 1: Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase enzymes (COX), which play a role in inflammation. These compounds have been shown to have reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Drug Development
A study highlighted the compound's potential as a scaffold for developing new DPP-IV inhibitors, which are relevant in managing diabetes mellitus. Modifications on the fluorophenyl ring were found to enhance binding affinity and specificity towards the target enzyme .
Mechanism of Action
The mechanism of action of 3-Oxo-4-(3-fluorophenyl)butanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The fluorophenyl group may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Research Findings and Gaps
- Data Limitations: No direct studies on the fluorinated compound were found. Most inferences derive from chlorinated or aliphatic analogs, highlighting the need for targeted research on fluorine-specific effects.
Biological Activity
3-Oxo-4-(3-fluorophenyl)butanoyl chloride, with CAS No. 1984038-03-0, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound features a ketone and an acyl chloride functional group, which are significant for its reactivity and biological interactions. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The acyl chloride group can facilitate nucleophilic attack by biological molecules, leading to modifications in protein function.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
Anti-inflammatory Properties
Compounds with structural similarities have also been evaluated for their anti-inflammatory effects. They often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary data suggest that this compound may exhibit similar inhibition patterns, potentially leading to reduced production of pro-inflammatory mediators .
Study on Enzyme Inhibition
A study focused on the synthesis of various derivatives of this compound demonstrated its potential as an inhibitor of specific enzymes involved in inflammation and pain pathways. The compound was tested against COX-1 and COX-2 enzymes, showing promising results in reducing enzyme activity compared to control groups .
Cytotoxicity Evaluation
In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines revealed that it could induce apoptosis in certain types of cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy .
Research Applications
The unique properties of this compound make it a valuable intermediate in organic synthesis. It is being explored for:
- Drug Development : As a lead compound for developing new anti-inflammatory or antimicrobial agents.
- Biochemical Probes : For studying enzyme mechanisms and cellular processes.
Comparison with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Oxo-2-butenoic acid | Antimicrobial | Disruption of cell wall |
| 2-Arylbenzo[b]furan derivatives | Anti-inflammatory | COX inhibition |
| Coumarin derivatives | Cytotoxicity | Apoptosis induction |
Q & A
Q. What is the optimal synthetic route for preparing 3-Oxo-4-(3-fluorophenyl)butanoyl chloride from its precursor carboxylic acid?
The compound can be synthesized via chlorination of the corresponding β-keto acid (3-oxo-4-(3-fluorophenyl)butanoic acid) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A typical procedure involves refluxing the acid with excess SOCl₂ under anhydrous conditions, followed by distillation or vacuum evaporation to isolate the acyl chloride. Purity can be enhanced by fractional distillation under reduced pressure . Key considerations include maintaining moisture-free conditions and monitoring reaction progress via TLC or IR spectroscopy to confirm the disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure, with characteristic signals for the acyl chloride carbonyl (~170-180 ppm in ¹³C NMR) and aromatic fluorine coupling patterns (e.g., meta-substituted fluorophenyl protons) .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns, validated against reference data (e.g., NIST MS Database entries for similar acyl chlorides) .
- IR Spectroscopy : The C=O stretch of the acyl chloride appears at ~1800 cm⁻¹, distinct from ester or amide carbonyl groups .
Q. What are the primary nucleophilic reactions of this acyl chloride in synthetic workflows?
- Amide Formation : React with amines (e.g., primary/secondary amines) in dry dichloromethane or THF to yield substituted amides.
- Esterification : Combine with alcohols (e.g., methanol, benzyl alcohol) under basic conditions (e.g., pyridine) to form esters.
- Friedel-Crafts Acylation : Use Lewis acids (AlCl₃) to acylate aromatic substrates like benzene derivatives .
Reaction yields depend on steric hindrance from the 3-fluorophenyl group and electronic effects of the fluorine substituent .
Advanced Research Questions
Q. How does the meta-fluorine substituent influence regioselectivity in electrophilic substitution reactions involving this compound?
The electron-withdrawing fluorine atom at the meta position directs electrophiles to the ortho and para positions of the phenyl ring. Computational studies (e.g., DFT calculations) can model charge distribution and predict reactivity. For example, Fukui indices or electrostatic potential maps may reveal preferential attack sites, validated experimentally via nitration or halogenation reactions . Contrasting results with non-fluorinated analogs (e.g., 3-Oxo-4-phenylbutanoyl chloride) can clarify electronic effects .
Q. What computational approaches predict the hydrolytic stability of this acyl chloride under varying pH and solvent conditions?
- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar vs. nonpolar solvents.
- Quantum Mechanical Calculations : Use Gaussian or ORCA to model transition states of hydrolysis pathways, focusing on nucleophilic attack by water.
Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates by NMR in D₂O/CDCl₃ mixtures) can resolve discrepancies between predicted and observed stability .
Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies in medicinal chemistry?
- Core Modifications : Replace the fluorine with other halogens (Cl, Br) or electron-donating groups (e.g., -OCH₃) to probe electronic effects on bioactivity.
- Side-Chain Variations : Substitute the butanoyl chloride moiety with esters or amides to alter pharmacokinetic properties.
In silico docking (e.g., AutoDock Vina) can prioritize candidates for synthesis by predicting binding affinities to target enzymes or receptors (e.g., proteases or kinases) . Biological assays (e.g., IC₅₀ determination) validate computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
